Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate
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Overview
Description
Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields such as polymer chemistry, pharmaceuticals, and materials science. This compound, in particular, features a benzoylamino group and a trifluoromethyl-substituted aniline moiety, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate typically involves the following steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate.
Coupling with Trifluoromethyl Aniline: The intermediate is then coupled with 3-(trifluoromethyl)aniline under suitable conditions, such as the presence of a base and a coupling agent.
Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the development of bioactive compounds or as a probe in biochemical studies.
Industry: Used in the production of specialty polymers or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(benzoylamino)-3-phenylacrylate: Similar structure but lacks the trifluoromethyl group.
Methyl 2-(benzoylamino)-3-[4-(trifluoromethyl)anilino]acrylate: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate imparts unique properties such as increased lipophilicity and metabolic stability, which may enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C18H15F3N2O3 |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate |
InChI |
InChI=1S/C18H15F3N2O3/c1-26-17(25)15(23-16(24)12-6-3-2-4-7-12)11-22-14-9-5-8-13(10-14)18(19,20)21/h2-11,22H,1H3,(H,23,24) |
InChI Key |
XRGPASOWJNAVKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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